1-(1H-imidazol-1-yl)butan-2-amine
Overview
Description
1-(1H-imidazol-1-yl)butan-2-amine is a compound that features an imidazole ring attached to a butan-2-amine chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This structure is significant in various biological and chemical contexts due to its ability to participate in hydrogen bonding and coordinate with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-1-yl)butan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, amides.
Reduction: Imidazoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1H-imidazol-1-yl)butan-2-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to bind metal ions.
Biology: Investigated for its role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-yl)butan-2-amine involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The imidazole ring can act as a proton donor or acceptor, facilitating various biochemical processes. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity through its structural features.
Comparison with Similar Compounds
1-(1H-imidazol-1-yl)ethan-2-amine: Shorter chain length, different pharmacokinetic properties.
1-(1H-imidazol-1-yl)propan-2-amine: Intermediate chain length, similar reactivity but different biological activity.
4-(1H-imidazol-1-yl)butan-1-amine: Different position of the amine group, leading to distinct chemical behavior.
Uniqueness: 1-(1H-imidazol-1-yl)butan-2-amine is unique due to its specific chain length and position of the amine group, which influence its reactivity and interaction with biological targets. This compound’s structure allows for versatile applications in various fields, making it a valuable subject of study.
Properties
IUPAC Name |
1-imidazol-1-ylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(8)5-10-4-3-9-6-10/h3-4,6-7H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXAODSVTNXOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406722 | |
Record name | 1-(1H-imidazol-1-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844882-20-8 | |
Record name | α-Ethyl-1H-imidazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844882-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-imidazol-1-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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